molecular formula C15H15N3O3 B2838654 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide CAS No. 1396760-72-7

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B2838654
CAS No.: 1396760-72-7
M. Wt: 285.303
InChI Key: ARPRJJWIXIENMW-UHFFFAOYSA-N
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Description

2-Cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,3-oxazole core substituted with cyclobutaneamido and N-phenylcarboxamide functional groups. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as similar 1,3-oxazole-4-carboxamide derivatives have been identified as potent apoptosis inducers with demonstrated anticancer activity in cellular assays . Oxazole-based compounds are recognized as privileged scaffolds in the development of novel pharmacologically active agents and are frequently employed as bioisosteres for peptide bonds and other aromatic systems to optimize properties like potency, metabolic stability, and bioavailability . This compound is provided as a high-purity material for research applications exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPRJJWIXIENMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Cyclobutanecarboxylic Acid: This can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

    Amidation: The cyclobutanecarboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.

    Oxazole Ring Formation: The amide is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.

    Phenyl Group Introduction: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Precursor Chemistry

The compound’s structure suggests it can be synthesized via:

  • Cyclization of enamine intermediates : As seen in oxazole-carboxamide syntheses (e.g., iodine-mediated cyclization of acetanilide derivatives with formamide or urea ).

  • Acylation of oxazole amines : Reaction of 4-amino-oxazole intermediates with cyclobutane carbonyl chloride (analogous to methods in ).

  • Carboxamide coupling : Use of aryl isocyanates (e.g., phenyl isocyanate) with oxazole-4-carboxylic acid derivatives (similar to ).

Example Synthesis Pathway

StepReagents/ConditionsIntermediate/ProductReference
1Iodine, acetanilide, formamide (reflux)N-phenyloxazol-4-amine
2Cyclobutane carbonyl chloride, DIPEA2-cyclobutaneamido-oxazole
3Phenyl isocyanate, DMFTarget compound

Electrophilic Aromatic Substitution

Oxazoles undergo electrophilic substitution at the C5 position (para to oxygen) . For this compound:

  • Nitration : Likely forms 5-nitro derivatives under HNO₃/H₂SO₄.

  • Halogenation : Bromination or iodination feasible with NBS/I₂ in acetic acid.

  • Sulfonation : H₂SO₄/SO₃ would introduce sulfonic acid groups at C5.

Key Limitation : The electron-withdrawing carboxamide group at C4 may deactivate the ring, requiring harsher conditions .

Nucleophilic Substitution and Ring-Opening

  • C2 Cyclobutaneamido group : The cyclobutane ring’s strain could facilitate nucleophilic attack under basic conditions (e.g., hydrolysis to 2-amino-oxazole derivatives) .

  • C4 Carboxamide : Hydrolysis with NaOH/H₂O or HCl/EtOH may yield 4-carboxylic acid derivatives (as in ).

Reactivity Table

ReactionConditionsProductNotes
Hydrolysis (C4)1N NaOH, MeOH, 35°C1,3-oxazole-4-carboxylic acid
Cyclobutane ring-openingH₂O, H⁺/OH⁻2-amino-oxazole derivative

Cross-Coupling Reactions

Ni- or Pd-catalyzed coupling reactions at C2 or C5 are plausible:

  • C2 Arylation : Using aryl chlorides/pivalates with Ni catalysts (e.g., CyPAd-DalPhos ligand system ).

  • Suzuki-Miyaura : At C5 with boronic acids (requires prior halogenation).

Example :

2-Cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide + 4-bromotoluene → 5-(4-methylphenyl)-substituted product .

Oxidation and Reduction

  • Oxidation : Strong oxidants (e.g., Ce(IV)) could cleave the oxazole ring to imides or carboxylic acids .

  • Reduction : Hydrogenation (H₂/Pd-C) might saturate the oxazole ring to oxazoline, but the carboxamide likely remains intact.

Biological and Medicinal Reactivity

While not directly studied, structural analogs (e.g., N-(4-phenylbutyl)oxazole-3-carboxamides ) show:

  • Enzyme inhibition : AC inhibition via carboxamide interaction .

  • Metabolic stability : Resistance to CYP450 oxidation due to oxazole’s aromaticity .

Scientific Research Applications

Research has identified several key biological activities associated with 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development. For instance, in controlled studies, it was found to effectively inhibit the growth of Enterococcus faecium and other pathogenic bacteria, indicating its potential as a lead compound in antibiotic therapies.

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. Preliminary results indicate that the compound exhibits cytotoxic effects on human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which was demonstrated through flow cytometry analysis.

Cell Line IC50 Value (µM) Effect
MCF-70.31Cytotoxicity
A5491.02Cytotoxicity
HCT-1160.78Cytotoxicity

Neuropharmacological Effects

The compound has also been studied for its interaction with monoamine oxidase (MAO), suggesting potential antidepressant effects by prolonging the activity of neurotransmitters such as serotonin and dopamine in the central nervous system. This mechanism could be beneficial in managing mood disorders, making it a candidate for further research in neuropharmacology.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various oxazole derivatives found that this compound significantly inhibited the growth of multiple bacterial strains. This finding supports its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Applications

In vitro studies demonstrated that treatment with this compound led to a significant increase in apoptotic markers in cancer cell lines, suggesting its utility in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide group could participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical parameters of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide and related compounds:

Compound Name Substituents (Oxazole Positions) Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
This compound 2: Cyclobutaneamido; 4: N-phenyl carboxamide Not explicitly provided* Cyclobutane (strain), carboxamide
Vamifeport (VIT-2763) 2: Benzimidazole-ethylamino; 4: 3-fluoropyridylmethyl carboxamide C21H21FN6O2 408.4 Benzimidazole, fluoropyridine
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide 2: 4-Nitrophenyl; 4: Carboxamide C10H8N4O3 232.2 Nitro group, amino
2-Chlorooxazole-4-carboxamide 2: Chloro; 4: Carboxamide C4H3ClN2O2 158.5 Chloro (electron-withdrawing)
IKY 2: 2-(Trifluoromethyl)phenyl; 4: N-hydroxy carboxamide C11H7F3N2O3 296.2 Trifluoromethyl, hydroxamic acid
ACT-389949 2: Difluoroethyl-triazole; 4: Methylphenyl carboxamide Complex structure Difluoroethyl, triazole
Key Observations:
  • Hydroxamic acid in IKY may confer metal-chelating properties, unlike the carboxamide group in the target compound.
Vamifeport (Ferroportin Inhibitor)

Vamifeport targets the hepcidin–ferroportin axis, competing with hepcidin to inhibit iron efflux. Its benzimidazole and fluoropyridine substituents likely enhance binding affinity to ferroportin. In contrast, the target compound’s cyclobutaneamido group may prioritize interactions with non-iron-related targets (e.g., kinases or GPCRs).

2-Chlorooxazole-4-carboxamide
IKY (Hydroxamic Acid Derivative)
ACT-389949 (FPR2/ALX Agonist)

ACT-389949’s triazole and difluoroethyl groups enable selective FPR2/ALX receptor agonism. The target compound’s phenyl and cyclobutaneamido groups may favor different receptor interactions.

Biological Activity

2-Cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclobutane moiety attached to an amide group, with a phenyl ring and an oxazole structure. The oxazole ring is known for its diverse biological activities, which may be enhanced by the specific substitutions present in this compound.

1. Anticancer Properties

Research indicates that compounds with oxazole scaffolds often exhibit anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have been shown to induce apoptosis in cancer cells. A notable study highlighted that a related compound demonstrated an EC50 of 270 nM in inducing apoptosis in human colorectal DLD-1 cells, suggesting that the oxazole ring plays a crucial role in this activity .

Table 1: Anticancer Activity of Related Compounds

CompoundEC50 (nM)GI50 (nM)Tumor Growth Inhibition (%)
1k27022963

2. Antimicrobial Activity

Oxazole derivatives have been reported to possess significant antimicrobial properties. A study evaluated the antimicrobial activity of various oxazole compounds against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain derivatives showed notable inhibition zones against pathogens like E. coli and S. aureus, suggesting that modifications to the oxazole structure can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxazole Derivatives

CompoundInhibition Zone (mm)E. coliS. aureusP. aeruginosa
22a12911
22b11811

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding its effects on ceramidases, which are implicated in various cellular processes and diseases. The design and synthesis of related compounds have yielded several effective inhibitors with promising pharmacokinetic profiles .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : The presence of the oxazole ring may facilitate interactions with apoptotic pathways, leading to cell death in cancerous cells.
  • Antimicrobial Action : The structural features enable binding to bacterial enzymes or disrupting cell wall synthesis.
  • Enzyme Inhibition : The compound may inhibit ceramidase activity, affecting sphingolipid metabolism and influencing cell signaling pathways.

Case Studies

Several studies have documented the effects of similar compounds on various cell lines:

  • Colorectal Cancer Model : A derivative exhibited significant tumor growth inhibition in xenograft mouse models, demonstrating its potential as an anticancer agent .
  • Microbial Studies : Various oxazole derivatives were tested against pathogenic strains, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide, and what challenges are commonly encountered?

Answer: The synthesis typically involves coupling cyclobutaneamide and N-phenyl-oxazole-4-carboxamide precursors via amide bond formation. A common approach is using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. Challenges include:

  • Low yield due to steric hindrance from the cyclobutane group .
  • Purification difficulties caused by byproducts from incomplete coupling; column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended .
  • Moisture sensitivity , requiring inert atmosphere conditions .

Q. What spectroscopic methods are critical for structural characterization?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and cyclobutane integration. For example, cyclobutane protons appear as multiplet signals near δ 2.5–3.5 ppm .
  • IR spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Answer: Standard assays include:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .
  • Cell viability assays : Screen for anticancer activity via MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory profiling : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in synthesis?

Answer: Strategies include:

  • Catalyst screening : Replace EDC with DMT-MM for milder conditions .
  • Solvent optimization : Use THF or acetonitrile to reduce side reactions .
  • Temperature control : Lower reaction temperatures (0–5°C) to minimize decomposition .
  • Real-time monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry .

Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?

Answer:

  • Refine docking models : Incorporate molecular dynamics (MD) simulations to account for protein flexibility and solvation effects .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Reassess ligand protonation states : Adjust computational models for pH-dependent ionization using tools like Schrödinger’s Epik .

Q. What crystallographic refinement strategies address structural ambiguities?

Answer:

  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
  • SHELXL refinement : Use anisotropic displacement parameters and twin refinement for disordered regions .
  • Validation tools : Check for overfitting using R-free values and the IUCr's checkCIF .

Q. How to establish structure-activity relationships (SAR) for analogues?

Answer:

  • Substituent variation : Synthesize derivatives with modified cyclobutane (e.g., methyl groups) or phenyl substituents (e.g., fluorination) .
  • Bioisosteric replacement : Replace the oxazole ring with thiazole or imidazole to assess potency changes .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

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